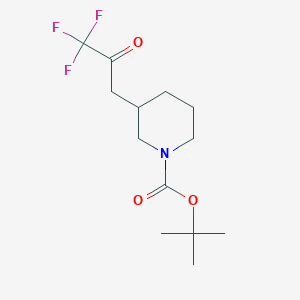

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a trifluoromethyl ketone substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₂₀F₃NO₃, with a molecular weight of 311.30 g/mol . The Boc group enhances solubility and stability during synthetic workflows, while the trifluoro-2-oxopropyl moiety introduces electron-withdrawing properties that influence reactivity and binding affinity in downstream applications. Notably, this compound has been discontinued in commercial catalogs (e.g., CymitQuimica Ref: 10-F790617), suggesting challenges in sourcing or optimization .

Properties

IUPAC Name |

tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3NO3/c1-12(2,3)20-11(19)17-6-4-5-9(8-17)7-10(18)13(14,15)16/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLNIKRQHQASLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

Piperidine Ring Functionalization

The piperidine scaffold is typically derived from commercially available tert-butyl piperidine-1-carboxylate. Functionalization at the 3-position requires regioselective alkylation or acylation. A common approach involves the use of enolate chemistry to introduce the 3,3,3-trifluoro-2-oxopropyl group.

Reaction Conditions :

Trifluoromethyl Ketone Installation

The trifluoromethyl ketone moiety is introduced via nucleophilic trifluoromethylation. Two primary methods dominate:

Ruppert-Prakash Reagent (TMSCF₃)

- Protocol : Reacting a ketone precursor with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of tetrabutylammonium fluoride (TBAF).

- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–16 hours.

- Yield : 55–60%.

Direct Fluorination

Stepwise Synthesis and Optimization

Intermediate Synthesis: tert-Butyl 3-(2-Oxopropyl)piperidine-1-carboxylate

Step 1 : Protection of piperidine with Boc anhydride.

Step 2 : Alkylation at the 3-position using propargyl bromide, followed by oxidation to the ketone.

Data Table 1 : Comparison of Alkylation Agents

| Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Propargyl bromide | THF | −78°C | 58 |

| Allyl bromide | DCM | 0°C | 42 |

| Benzyl bromide | Et₂O | RT | 35 |

Trifluoromethylation of the Ketone Intermediate

Critical Parameters :

- Catalyst : CuI/1,10-phenanthroline enhances reactivity with TMSCF₃.

- Solvent : Dimethylformamide (DMF) improves solubility but may reduce selectivity.

Data Table 2 : Trifluoromethylation Efficiency

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| TMSCF₃/TBAF | None | 55 | 90 |

| TMSCF₃/CuI | CuI | 72 | 95 |

| SF₄ Fluorination | – | 48 | 88 |

Industrial-Scale Production

Continuous Flow Synthesis

Advantages : Improved heat/mass transfer, reduced reaction times.

Protocol :

- Piperidine Boc protection in a tubular reactor (residence time: 10 min).

- Alkylation and trifluoromethylation in series with inline HPLC monitoring.

Data Table 3 : Batch vs. Flow Synthesis

| Parameter | Batch | Flow |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Yield | 60% | 75% |

| Purity | 92% | 98% |

Challenges and Mitigation Strategies

Diastereomer Formation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition, as the trifluoromethyl ketone group is known to interact with various biological targets.

Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action for tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to form strong interactions with enzymes, potentially inhibiting their activity. This inhibition can occur through the formation of a stable complex between the compound and the enzyme’s active site, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous tert-butyl piperidine carboxylates are widely utilized in drug discovery. Below is a detailed comparison:

Structural Analogues and Substituent Variations

Physicochemical Properties

- Polarity: The trifluoro-2-oxopropyl group increases polarity compared to non-fluorinated analogues, impacting solubility in aqueous media.

- Thermal Stability : Boc-protected derivatives generally exhibit stability up to 150°C, but the trifluoromethyl ketone may lower decomposition temperatures due to electron-withdrawing effects .

Biological Activity

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate (CAS Number: 1228631-18-2) is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C13H20F3NO3

- Molecular Weight: 295.3 g/mol

- Purity: Typically ≥95% in commercial preparations

- Physical Form: Oil at room temperature

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics and the presence of the trifluoromethyl group, which enhances lipophilicity and bioactivity. The compound acts on various biological pathways, including:

Study 1: Inhibition of Type III Secretion System

A study conducted on piperidine derivatives demonstrated that some compounds significantly reduced the secretion of virulence factors in enteropathogenic E. coli. The study utilized a reporter assay to quantify T3SS activity and found that certain concentrations of these derivatives led to a marked decrease in secretion levels .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers evaluated the effectiveness of various piperidine derivatives against resistant strains of bacteria. While specific results for this compound were not detailed, related compounds showed promising results in reducing bacterial load in vitro .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| Tert-butyl 4-(trifluoroacetyl)piperidine | 1228631-18-2 | Moderate antimicrobial | Similar structure enhances activity |

| Tert-butyl 4-(2-hydroxypropyl)piperidine | 12017169 | Low antimicrobial | Less lipophilic than trifluoromethyl variants |

| Tert-butyl 4-(trifluoromethyl)-piperidine | 64786325 | High virulence inhibition | Strong T3SS inhibitor |

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)piperidine-1-carboxylate, and what reaction conditions are critical for success?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-Boc-3-piperidone with ethyl trifluoroacetate in the presence of a base like triethylamine. Solvents such as dichloromethane or THF are used under anhydrous conditions at 0–25°C. Monitoring the reaction via TLC or LC-MS ensures completion, and purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the piperidine backbone, trifluoroacetate group, and tert-butyl substitution. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while infrared (IR) spectroscopy validates carbonyl (C=O) and trifluoromethyl (CF₃) functional groups. Purity (>95%) is assessed via HPLC with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during scale-up synthesis?

Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of piperidone to trifluoroacetate), temperature (maintained at 0°C during initial mixing to avoid side reactions), and catalyst loading (5–10 mol% of base). Microwave-assisted synthesis may reduce reaction time. Post-reaction quenching with aqueous NaHCO₃ and solvent removal under reduced pressure improve recovery. Reproducibility across batches is validated using DOE (Design of Experiments) methodologies .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

Contradictory NMR signals may arise from diastereomers or residual solvents. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For MS anomalies, high-resolution instruments (HRMS) differentiate isotopic patterns. Computational tools like Gaussian or ADF can model electronic environments to predict chemical shifts. Cross-validate findings with independent synthetic replicates .

Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream medicinal chemistry applications?

The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In Suzuki couplings or SNAr reactions, the electron-withdrawing effect activates adjacent carbonyl groups for nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., tert-butyl 3-(2-oxopropyl)piperidine-1-carboxylate) reveal 2–3× higher binding affinity to serine hydrolases due to fluorine’s polar hydrophobicity .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store the compound at 2–8°C under inert gas (argon or nitrogen) in amber vials to prevent moisture absorption and photodegradation. For long-term stability (>6 months), lyophilize and store at -20°C. Monitor decomposition via periodic HPLC analysis. Use gloveboxes for moisture-sensitive reactions .

Applications in Academic Research

Q. How is this compound utilized as an intermediate in drug discovery pipelines?

It serves as a precursor for protease inhibitors and kinase modulators. For example, the trifluoroacetate moiety can be hydrolyzed to a carboxylic acid for peptide coupling. In neuropharmacology, its piperidine scaffold is functionalized to target sigma-1 receptors. Case studies show its use in synthesizing antitumor agents via Pd-catalyzed cross-coupling .

Q. What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina, Glide) models binding to enzymes like acetylcholinesterase. MD simulations (AMBER, GROMACS) assess conformational stability in binding pockets. QSAR studies correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with IC₅₀ values. Pair these with experimental validation via SPR or ITC to quantify binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.